(3aR,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one

Catalog No.
S1483124
CAS No.
30725-00-9
M.F
C8H12O5
M. Wt
188.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3aR,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyldihydro...

CAS Number

30725-00-9

Product Name

(3aR,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one

IUPAC Name

(3aR,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one

Molecular Formula

C8H12O5

Molecular Weight

188.18 g/mol

InChI

InChI=1S/C8H12O5/c1-8(2)12-5-4(3-9)11-7(10)6(5)13-8/h4-6,9H,3H2,1-2H3/t4-,5-,6-/m1/s1

InChI Key

NHHKFJCWLPPNCN-HSUXUTPPSA-N

SMILES

CC1(OC2C(OC(=O)C2O1)CO)C

Canonical SMILES

CC1(OC2C(OC(=O)C2O1)CO)C

Isomeric SMILES

CC1(O[C@@H]2[C@H](OC(=O)[C@@H]2O1)CO)C

Description

2,3-Isopropylidene-D-ribonolactone is a building block. It has been used in the stereocontrolled synthesis of the carbohydrates 6-epi-trehazolin and 6-epi-trehalamine.

  • Organic synthesis: The compound possesses a unique heterocyclic ring system with functional groups like hydroxyl and methyl, making it potentially valuable as a building block in the synthesis of more complex molecules with desired properties [].
  • Carbohydrate chemistry: The presence of the dioxolane ring suggests a potential link to carbohydrate chemistry, as this moiety is found in various natural sugars and their derivatives []. Research could explore the use of this compound in carbohydrate synthesis or as a probe for studying carbohydrate-protein interactions.
  • Biological activity: While specific studies on this compound are scarce, similar structures have been investigated for potential biological activities like anti-microbial or anti-tumor properties []. Further research is needed to explore the potential biological activities of (3aR,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one.

The compound (3aR,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one is a complex organic molecule characterized by its unique structural features, including a dihydrofuro[3,4-d][1,3]dioxole core. This compound is notable for its potential applications in medicinal chemistry due to its unique arrangement of functional groups and stereochemistry. The presence of hydroxymethyl and dimethyl groups contributes to its reactivity and biological interactions.

Involving this compound can be categorized into several types:

  • Nucleophilic Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, potentially forming derivatives that exhibit varied biological activities.
  • Hydrolysis: The dioxole moiety may undergo hydrolysis under acidic or basic conditions, leading to the release of hydroxymethyl and other functional groups.
  • Oxidation-Reduction Reactions: The compound may also engage in oxidation-reduction reactions, particularly involving the hydroxymethyl group.

These reactions are crucial for understanding the compound's reactivity and potential pathways for further chemical modifications.

Preliminary studies suggest that compounds with similar structures exhibit a range of biological activities, including:

  • Antimicrobial Properties: Compounds with hydroxymethyl groups have been shown to possess antimicrobial effects against various pathogens .
  • Antioxidant Activity: The structural features may confer antioxidant properties, which are beneficial in mitigating oxidative stress in biological systems .
  • Cytotoxic Effects: Some derivatives have demonstrated cytotoxic activity against cancer cell lines, indicating potential as anticancer agents .

Further research is needed to elucidate the specific biological mechanisms and efficacy of this compound.

Several synthesis methods can be employed to produce this compound:

  • Multi-step Organic Synthesis: Utilizing starting materials that contain the necessary functional groups, chemists can employ a series of reactions including alkylation and cyclization to construct the desired structure.
  • Enzymatic Synthesis: Biocatalysis using specific enzymes may facilitate the formation of the dihydrofurodioxole framework under mild conditions.
  • Chemical Modifications: Post-synthetic modifications can be applied to introduce or modify functional groups such as hydroxymethyl or dimethyl substituents.

These methods highlight the versatility in synthesizing this complex molecule.

The potential applications of (3aR,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one include:

  • Pharmaceutical Development: Its unique structure may lead to novel therapeutic agents targeting various diseases.
  • Natural Product Research: The compound could serve as a lead structure for developing new natural product derivatives with enhanced bioactivity.
  • Agricultural Chemistry: Potential use as a biopesticide or plant growth regulator due to its biological activity against pathogens.

Interaction studies are essential for understanding how this compound interacts with biological macromolecules. Techniques such as:

  • Molecular Docking Studies: These computational methods can predict how the compound binds to specific receptors or enzymes.
  • High-throughput Screening: This approach can evaluate the biological activity across various assays to identify potential therapeutic effects.

These studies will provide insights into its mechanism of action and therapeutic potential.

Several compounds share structural similarities with (3aR,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one. Notable examples include:

Compound NameStructural FeaturesUnique Properties
Compound AHydroxymethyl groupAntimicrobial activity
Compound BDihydrofuran coreAntioxidant properties
Compound CDioxole ringCytotoxic effects on cancer cells

Uniqueness

The uniqueness of (3aR,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one lies in its specific stereochemistry and combination of functional groups that may confer distinct biological activities not observed in other similar compounds. This makes it a promising candidate for further research in drug discovery and development.

XLogP3

-0.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

188.06847348 g/mol

Monoisotopic Mass

188.06847348 g/mol

Heavy Atom Count

13

Dates

Modify: 2023-08-15

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